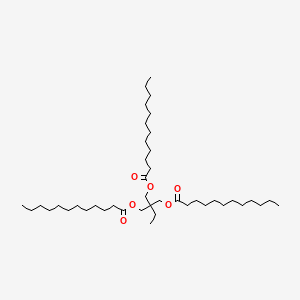
N-cyclohexyl-3-nitrobenzamide
Overview
Description
N-cyclohexyl-3-nitrobenzamide: is an organic compound with the molecular formula C13H16N2O3. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. This compound is notable for its nitro group at the third position on the benzene ring and a cyclohexyl group attached to the nitrogen atom of the amide group. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with cyclohexylamine. The process can be summarized as follows:
Formation of 3-nitrobenzoyl chloride: 3-nitrobenzoic acid is treated with thionyl chloride (SOCl2) to form 3-nitrobenzoyl chloride.
Amidation Reaction: The 3-nitrobenzoyl chloride is then reacted with cyclohexylamine in the presence of a base such as triethylamine (Et3N) in a solvent like dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-cyclohexyl-3-nitrobenzamide can undergo reduction to form N-cyclohexyl-3-aminobenzamide. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: H2/Pd-C, Fe/HCl
Substitution: Amines, thiols, appropriate solvents
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products:
Reduction: N-cyclohexyl-3-aminobenzamide
Substitution: Various substituted benzamides
Hydrolysis: 3-nitrobenzoic acid, cyclohexylamine
Scientific Research Applications
N-cyclohexyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide and nitro functionalities.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities, is ongoing.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-cyclohexyl-2-nitrobenzamide
- N-cyclohexyl-4-methyl-3-nitrobenzamide
- N-cyclohexyl-4-methoxy-3-nitrobenzamide
- 4-chloro-N-cyclohexyl-3-nitrobenzamide
Comparison: N-cyclohexyl-3-nitrobenzamide is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interactions. For example, N-cyclohexyl-2-nitrobenzamide has the nitro group at the second position, which can lead to different steric and electronic effects, altering its chemical behavior and biological activity. Similarly, the presence of additional substituents, such as methyl or methoxy groups, can further modify the compound’s properties and applications .
Properties
IUPAC Name |
N-cyclohexyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)15(17)18/h4-5,8-9,11H,1-3,6-7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKBXMBZCABMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333420 | |
| Record name | N-cyclohexyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2702-32-1 | |
| Record name | N-cyclohexyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
![2-Methyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B1614599.png)
![1-Chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1614601.png)


